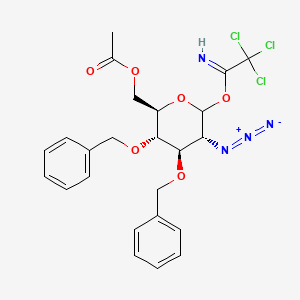
N-phenyl-3-dibenzothiophenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-3-Dibenzothiophenamin ist eine organische Verbindung mit der Summenformel C18H13NS. Es ist ein Derivat von Dibenzothiophen, wobei das Stickstoffatom an eine Phenylgruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Phenyl-3-Dibenzothiophenamin beinhaltet typischerweise die Reaktion von Dibenzothiophen mit Anilin in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Toluol oder Xylol, um die Reaktion zu erleichtern. Der Prozess kann wie folgt zusammengefasst werden:
Ausgangsstoffe: Dibenzothiophen und Anilin.
Katalysator: Palladium-basierte Katalysatoren werden häufig verwendet.
Lösungsmittel: Toluol oder Xylol.
Reaktionsbedingungen: Erhöhte Temperaturen (etwa 100-150 °C) und inerte Atmosphäre (z. B. Stickstoff oder Argon).
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von N-Phenyl-3-Dibenzothiophenamin kontinuierliche Strömungsreaktoren beinhalten, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Der Einsatz automatisierter Systeme ermöglicht eine präzise Steuerung der Reaktionsparameter, was zu höheren Ausbeuten und Reinheitsgraden des Endprodukts führt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Phenyl-3-Dibenzothiophenamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind häufig, wobei die Phenylgruppe oder das Stickstoffatom angegriffen werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogenierungsmittel, Alkylierungsmittel und andere Elektrophile oder Nucleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Reduktion Amine oder andere reduzierte Derivate ergeben kann.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-3-Dibenzothiophenamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivität und Interaktionen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter antifungizide und antibakterielle Aktivitäten.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und optoelektronischer Bauelemente eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Phenyl-3-Dibenzothiophenamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Wegen. So kann es beispielsweise in biologischen Systemen mit Enzymen oder Rezeptoren interagieren und so zu Veränderungen in zellulären Prozessen führen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of N-phenyl-3-dibenzothiophenamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Phenyl-2-Dibenzothiophenamin
- N-Phenyl-4-Dibenzothiophenamin
- N-Phenyl-3-Benzothiophenamin
Einzigartigkeit
N-Phenyl-3-Dibenzothiophenamin ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für verschiedene Anwendungen wertvoll, insbesondere bei der Synthese spezialisierter organischer Verbindungen und Materialien.
Eigenschaften
Molekularformel |
C18H13NS |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
N-phenyldibenzothiophen-3-amine |
InChI |
InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-16-15-8-4-5-9-17(15)20-18(16)12-14/h1-12,19H |
InChI-Schlüssel |
DUGUHFXDUFGEAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


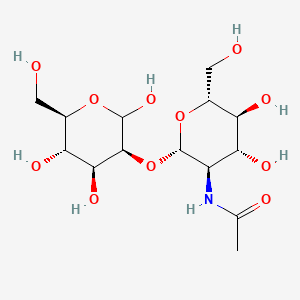
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
![4-O-(6-O-[2-Acetamido-2-deoxy-b-D-glucopyranosyl]-b-D-galactopyranosyl)-D-glucopyranose](/img/structure/B11825022.png)



![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)
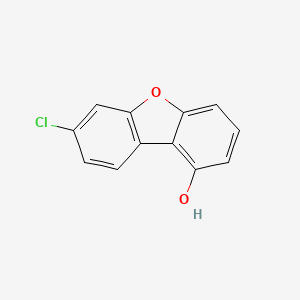
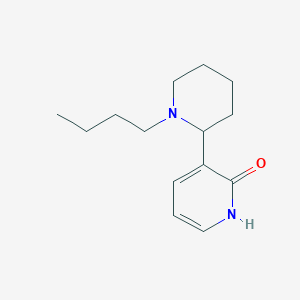
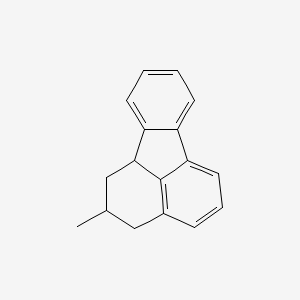

![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
